1,3,5-Triazine-2,4(1H,3H)-dithione
Description
Properties
CAS No. |
13725-36-5 |
|---|---|
Molecular Formula |
C3H3N3S2 |
Molecular Weight |
145.21 g/mol |
IUPAC Name |
1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C3H3N3S2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8) |
InChI Key |
VIQRAVLRWNDVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Reaction of Cyanuric Chloride with Sulfur-Containing Reagents
A common approach involves the reaction of cyanuric chloride or related triazine precursors with sulfur-containing reagents under controlled conditions. This method exploits the electrophilic nature of cyanuric chloride, allowing substitution by sulfur nucleophiles to introduce the thione functionalities at the 2 and 4 positions of the triazine ring. This route is well-established and provides a straightforward access to 1,3,5-triazine-2,4-dithione and its derivatives.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyanuric chloride + sulfur nucleophile | Controlled temperature, inert atmosphere | Substitution at 2,4-positions |
| 2 | Purification | Chromatography or recrystallization | Pure 1,3,5-triazine-2,4-dithione |
Limitations
- Requires careful control of reaction conditions to avoid polysubstitution or decomposition.
- Use of cyanuric chloride involves handling of a reactive and potentially hazardous reagent.
One-Pot Multicomponent Synthesis
Catalyst-Free Three-Component Reaction
A significant advancement is the development of a catalyst-free one-pot synthetic methodology involving the three-component reaction of arylaldehydes, thiourea, and trialkyl orthoformates. This method proceeds via the dual role of thiourea, which participates both in cyclization with aldehydes and in alkylation through an intermediate imidate formation. The reaction typically occurs in dimethylformamide (DMF) at moderate temperatures (~80 °C) and yields 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, which are closely related derivatives of 1,3,5-triazine-2,4-dithione.
| Parameter | Details |
|---|---|
| Reactants | Arylaldehyde (1.0 mmol), Thiourea (2.5 mmol), Trialkyl orthoformate (1.0 mmol) |
| Solvent | DMF (1.0 mL) |
| Temperature | 80 °C |
| Reaction Time | 3–5 hours |
| Yield | Moderate to good (up to ~70%) |
| Purification | Silica gel chromatography |
Mechanistic Insights
- Thiourea reacts with aldehyde to form an intermediate.
- Trialkyl orthoformate facilitates alkylation at the 6-position.
- The process is mild, avoids catalysts, and tolerates a variety of substituents on the aldehyde.
Advantages
- Simple, one-pot procedure.
- Avoids use of metal catalysts or harsh conditions.
- Good substrate scope and functional group tolerance.
- Environmentally benign compared to multi-step syntheses.
Alternative Synthetic Approaches
Amidines and Isothiocyanates under Microwave Irradiation
Some methods involve the reaction of isothiocyanate compounds with amidines under microwave irradiation, sometimes using strong bases like NaOH. These methods can yield 1,3,5-triazine derivatives but often suffer from low yields and are less suitable for industrial scale due to harsh conditions and complex purification.
Copper Acetate Catalyzed Oxidative Cyclization
A novel green synthesis uses copper acetate as a catalyst with air as the oxidant to promote the direct reaction of amidines and alcohols, forming 1,3,5-triazine derivatives. This method is cost-effective, uses readily available materials, and is suitable for a broad range of substrates, offering a promising industrial route.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyanuric chloride + sulfur nucleophiles | Cyanuric chloride, sulfur reagents | Controlled temp, inert atmosphere | Moderate to high | Direct substitution, well-known | Hazardous reagents, sensitive conditions |
| One-pot three-component reaction | Arylaldehyde, thiourea, trialkyl orthoformate | DMF, 80 °C, catalyst-free | Moderate to good (up to ~70%) | Simple, mild, catalyst-free | Limited to substituted derivatives |
| Microwave-assisted amidine/isothiocyanate | Amidines, isothiocyanates, NaOH | Microwave, strong base | Low to moderate | Rapid reaction | Harsh, low yield, not industrially friendly |
| Copper acetate catalyzed oxidative cyclization | Amidines, alcohols, Cu(OAc)2, air | Mild, aerobic | Good | Green, cost-effective, broad scope | Requires catalyst, optimization needed |
Biological Activity
1,3,5-Triazine-2,4(1H,3H)-dithione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the triazine family and is characterized by its sulfur-containing moieties, which contribute to its pharmacological properties. The following sections will discuss its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of 1,3,5-triazine-2,4(1H,3H)-dithione can be achieved through various methods. A notable approach is a catalyst-free one-pot synthetic methodology involving the reaction of arylaldehydes, thiourea, and orthoformates. This method has shown to tolerate a wide range of substrates and yields various derivatives efficiently .
Table 1: Summary of Synthesis Methods
| Methodology | Key Features |
|---|---|
| Catalyst-free one-pot reaction | Utilizes arylaldehydes and thiourea; mild conditions |
| Multicomponent reactions | Produces diverse derivatives with good yields |
Biological Activities
1,3,5-Triazine-2,4(1H,3H)-dithione exhibits a range of biological activities that make it a promising candidate in medicinal chemistry. Some of the key activities include:
- Antimicrobial Activity : Studies indicate that derivatives of 1,3,5-triazine compounds possess significant antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against Candida albicans and other fungal strains .
- Anticancer Properties : Research has highlighted the potential of triazine derivatives in cancer treatment. They exhibit cytotoxic effects on various cancer cell lines through mechanisms such as inducing apoptosis .
- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties in vitro and in vivo models. These effects are crucial for developing treatments for inflammatory diseases .
Table 2: Biological Activities of 1,3,5-Triazine-2,4(1H,3H)-dithione
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against C. albicans | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in various models |
Case Studies
Several case studies have explored the biological efficacy of 1,3,5-triazine-2,4(1H,3H)-dithione derivatives:
- Antifungal Activity : A study evaluated a series of thiosemicarbazide derivatives containing 1,3,5-triazines for their antifungal potency against Candida albicans. The results indicated that some compounds exhibited synergistic effects when combined with fluconazole .
- Cytotoxicity Studies : Research focused on the cytotoxic effects of various triazine derivatives on human cancer cell lines demonstrated significant inhibition of cell proliferation and induction of apoptosis pathways. These findings suggest potential therapeutic applications in oncology .
- In Vivo Studies : A combined repeated oral dose toxicity study was conducted to assess the safety profile of these compounds. The results indicated manageable toxicity levels with potential for further development as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,5-triazine-2,4(1H,3H)-dithione derivatives:
-
In Vitro Antitumor Activity : Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Melanoma: GI50 = M
- Colon Cancer: GI50 values ranging from to .
- Enzyme Inhibition : The compound inhibits dihydrofolate reductase (DHFR), a crucial enzyme for DNA replication in cancer cells. The reported IC50 value for this inhibition is .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bactericidal Effects : Research indicates that it exhibits activity against various bacterial and fungal strains. Comparative analyses suggest that compounds with two thiol groups show enhanced biological activity compared to mono-thiol counterparts .
Analytical Applications
1,3,5-Triazine-2,4(1H,3H)-dithione can be analyzed using advanced chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead .
Synthesis Yields of Various Derivatives
| Compound Name | Yield (%) | Methodology |
|---|---|---|
| 6-(Methylthio)-4-(p-tolyl)- | 92 | One-pot synthesis |
| 6-(Phenylthio)-4-(phenyl)- | 72 | One-pot synthesis |
| 6-(Diethylamino)- | Varies | Sequential substitution |
| Compound Type | Activity Type | IC50/ GI50 |
|---|---|---|
| Triazine Derivatives | Antitumor | (DHFR Inhibition) |
| Triazine Derivatives | Melanoma | |
| Triazine Derivatives | Colon Cancer | to |
Chemical Reactions Analysis
Key Reaction Parameters:
Mechanism :
-
Cyclization : Thiourea reacts with the aldehyde to form an intermediate bis-thiourea, which cyclizes into a dihydrotriazine-thione .
-
Alkylation : The orthoester reacts with thiourea to generate an alkylating agent (e.g., methylthio group), which substitutes at the 6-position of the triazine ring .
Alkylation and Acylation Reactions
The 6-position sulfur atom is highly reactive, enabling alkylation and acylation under mild conditions.
Orthoester Variations and Product Yields :
| Orthoester Used | Product (R = Alkyl Group) | Yield (%) |
|---|---|---|
| Trimethyl orthoformate | 6-(Methylthio) derivative | 92 |
| Triethyl orthoformate | 6-(Ethylthio) derivative | 85 |
| Tripropyl orthoformate | 6-(Propylthio) derivative | 78 |
| Tributyl orthoformate | 6-(Butylthio) derivative | 70 |
Steric effects significantly impact yields. For example, 2-methylbenzaldehyde derivatives show reduced yields (48%) compared to para-substituted analogs (92%) .
Nucleophilic Substitution Reactions
The dithione groups at positions 2 and 4 are electrophilic, allowing nucleophilic substitutions with amines or thiols.
Example Reaction with Dibutylamine :
1,3,5-Triazine-2,4(1H,3H)-dithione reacts with dibutylamine to form 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol , a precursor for vulcanizing agents in polymer chemistry.
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
-
Time: 5–8 hours
Scalability and Stability
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triones (Cyanuric Acid Derivatives)
Example : 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (CAS: 1025-15-6) .
Key Differences :
Chlorinated Triazine Derivatives
Example : 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6) .
Key Differences :
Alkyl/Aryl-Substituted Triazinethiones
Example: 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione (CAS: 29529-99-5) .
Key Differences :
- Alkylamino substituents enhance solubility in organic solvents, whereas the parent dithione is more polar and suited for aqueous-phase reactions .
Therapeutic Potential
- 1,3,5-Triazine-2,4(1H,3H)-dithione : Reduces hepatic LDL-C secretion by 50–70% in human hepatocytes, offering a statin-alternative for hoFH patients .
- S-217622 (SARS-CoV-2 Inhibitor) : A triazine-dione derivative (3-(1,1-dimethylethyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione) inhibits the 3CL protease, highlighting structural adaptability for antiviral design .
Q & A
Q. What are the most efficient synthetic methodologies for 1,3,5-Triazine-2,4(1H,3H)-dithione derivatives?
A catalyst-free, one-pot three-component reaction involving arylaldehydes, thiourea, and orthoformates is widely used. This method tolerates diverse substituents (e.g., aryl and alkyl groups) and operates under mild conditions (room temperature, no toxic catalysts). Thiourea acts as both a cyclization agent and sulfur source, enabling the formation of 4-aryl-6-(alkylthio) derivatives in good yields (29 examples reported). Structural validation is achieved via single-crystal X-ray diffraction and NMR spectroscopy .
Q. How can spectroscopic techniques characterize thione-thiol tautomerism in this compound?
15N NMR spectroscopy is critical for studying tautomerism between thione and thiol forms. For example, 15N chemical shift analysis of 6-[(4-vinylbenzyl)propylamino]-1,3,5-triazine-2,4-dithione (VBATDT) in acetone solution revealed equilibrium between tautomers, while solid-state studies (via X-ray crystallography) showed dominance of the thione form. Complementary techniques like FT-IR and UV-Vis can track sulfur-specific vibrational and electronic transitions .
Q. What purification and characterization methods ensure high-purity derivatives?
Column chromatography (silica gel, eluting with ethyl acetate/hexane) is commonly used for purification. Purity is confirmed via HPLC (>98%) and melting point analysis. For derivatives like 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione, recrystallization from ethanol or acetonitrile improves crystallinity. Mass spectrometry (ESI-MS or HRMS) and elemental analysis validate molecular formulas .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce diverse functional groups into the triazinethione core?
Substituent diversity is achieved by varying the aldehyde and orthoester components in three-component reactions. For electron-deficient arylaldehydes, extended reaction times (24–48 hours) improve yields. Alkyl orthoformates (e.g., trimethyl or triethyl) control thioalkylation at the 6-position. Mechanistic studies suggest imidate intermediates form during alkylation, which can be trapped using anhydrous conditions .
Q. What challenges arise when analyzing tautomeric equilibria in different physical states?
Solid-state studies (e.g., X-ray diffraction) often favor the thione form due to crystal packing effects, while solution-phase NMR may show dynamic equilibria. For example, VBATDT exhibits a 60:40 thione-thiol ratio in acetone. Discrepancies between theoretical (DFT) and experimental data require careful solvent choice (e.g., DMSO vs. CDCl3) and temperature control to stabilize intermediates .
Q. How do substituents at the 4- and 6-positions influence chemical reactivity and stability?
Electron-donating groups (e.g., alkylthio at position 6) enhance solubility in organic solvents but reduce thermal stability. Aryl groups at position 4 increase π-stacking interactions, as seen in X-ray structures. For 6-(dibutylamino) derivatives, steric hindrance from branched alkyl chains slows hydrolysis, making them suitable for prolonged storage .
Q. What strategies enable functionalization of the triazinethione core for applications like metal coordination?
The sulfur atoms in the dithione moiety act as soft Lewis bases. Coordination with transition metals (e.g., Fe³⁺ or Cu²⁺) is achieved in ethanol/water mixtures at neutral pH. For example, 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine (TPTZ) forms stable complexes for spectrophotometric metal ion detection. Functionalization with pyridyl groups (e.g., 3-(2-pyridinyl) derivatives) enhances binding to metal-organic frameworks (MOFs) .
Q. How are biological activities (e.g., antimicrobial) evaluated for triazinethione derivatives?
Derivatives are screened against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays). Antioxidant activity is assessed using DPPH radical scavenging. Molecular docking studies (e.g., with E. coli DNA gyrase) guide structural modifications. For example, 4,5-disubstituted triazole-thiones show enhanced activity due to hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
